2-Diphenylphosphanylethyl(diphenyl)phosphane;palladium(2+);dichloride
CAS No.: 14647-24-6
Cat. No.: VC20941368
Molecular Formula: C26H24Cl2P2Pd
Molecular Weight: 575.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 14647-24-6 |
---|---|
Molecular Formula | C26H24Cl2P2Pd |
Molecular Weight | 575.7 g/mol |
IUPAC Name | 2-diphenylphosphanylethyl(diphenyl)phosphane;palladium(2+);dichloride |
Standard InChI | InChI=1S/C26H24P2.2ClH.Pd/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;;;/h1-20H,21-22H2;2*1H;/q;;;+2/p-2 |
Standard InChI Key | LDJXFZUGZASGIW-UHFFFAOYSA-L |
SMILES | C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Cl-].[Cl-].[Pd+2] |
Canonical SMILES | C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Cl-].[Cl-].[Pd+2] |
Introduction
Chemical Identity and Structural Properties
Basic Identification
The compound 2-diphenylphosphanylethyl(diphenyl)phosphane;palladium(2+);dichloride is identified through several standard chemical identifiers, as presented in Table 1.
Table 1: Chemical Identifiers
Structural Characteristics
The compound forms a square planar complex with the palladium atom at the center. In similar trans-configured complexes, Pd-P bond lengths of approximately 2.3387 Å have been observed, while Pd-Cl bond lengths are typically around 2.2950 Å . The bidentate nature of the dppe ligand creates a chelate ring that enhances the stability of the complex and influences its reactivity in catalytic applications.
Physical and Chemical Properties
Physical Properties
The physical characteristics of 2-diphenylphosphanylethyl(diphenyl)phosphane;palladium(2+);dichloride are summarized in Table 2.
Table 2: Physical Properties
Property | Description |
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Physical State (at 20°C) | Solid |
Appearance | White to yellow to green powder or crystalline solid |
Crystal Structure | Square planar coordination geometry |
Solubility | Soluble in dichloromethane, partially soluble in other organic solvents |
Chemical Properties
The compound exhibits several notable chemical properties:
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It is moisture sensitive and should be stored under inert gas conditions .
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The palladium center can undergo redox processes, enabling its catalytic applications in various coupling reactions .
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The compound can participate in oxidation and reduction reactions, as well as ligand substitution processes.
Synthesis Methods
Laboratory Synthesis
The synthesis of 2-diphenylphosphanylethyl(diphenyl)phosphane;palladium(2+);dichloride typically involves the reaction of palladium(II) chloride with 1,2-bis(diphenylphosphino)ethane (dppe). A common synthetic route is described below:
Dichloro(1,5-cyclooctadiene)palladium(II), [PdCl₂(COD)], is first prepared according to established literature procedures. A solution of diphenylphosphine derivative in dichloromethane is then added to a solution of [PdCl₂(COD)] also in dichloromethane. Slow evaporation of the solvent yields the desired palladium compound. Recrystallization from dichloromethane can be performed to obtain crystals with improved purity .
The reaction is typically carried out under inert atmosphere conditions to prevent oxidation of the phosphine ligands. Solvents such as dichloromethane or ethanol are commonly employed for this synthesis .
Industrial Production
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Automated systems for mixing and temperature control are often employed to maintain consistency and efficiency in production .
Applications in Catalysis
Cross-Coupling Reactions
The compound serves as an important catalyst or precatalyst in various cross-coupling reactions, which are crucial for the formation of carbon-carbon bonds in organic synthesis. Table 3 outlines the major types of reactions catalyzed by this compound.
Table 3: Cross-Coupling Reactions Catalyzed by 2-Diphenylphosphanylethyl(diphenyl)phosphane;palladium(2+);dichloride
Reaction Type | Description | Applications |
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Suzuki-Miyaura Coupling | Coupling of organoboron compounds with halides | Synthesis of biaryls, pharmaceutical intermediates |
Heck Reaction | Coupling of unsaturated halides with alkenes | Synthesis of styrenes, cinnamic acids |
Negishi Coupling | Coupling of organozinc compounds with halides | Synthesis of unsymmetrical biaryls |
Stille Coupling | Coupling of organotin compounds with halides | Synthesis of complex organic molecules |
Sonogashira Coupling | Coupling of terminal alkynes with halides | Synthesis of alkynylated aromatics |
Buchwald-Hartwig Coupling | C-N bond formation reactions | Synthesis of arylamines |
Hiyama Coupling | Coupling of organosilicon compounds with halides | Synthesis of biaryls under mild conditions |
Specific Catalytic Applications
The compound has been specifically noted for its application in the production of acrylic acid sodium salt via coupling of carbon dioxide with ethene . This represents an important industrial application with potential environmental benefits through carbon dioxide utilization.
Research has also demonstrated its effectiveness in palladium-catalyzed cyanation of aryl halides. In a detailed procedure, the catalyst is used at a loading of 1 mol% in a reaction involving CuSCN, aryl iodides, sodium formate, and formic acid in a DMSO/water solvent system. The reaction is typically conducted at 100°C for 36 hours, resulting in the successful cyanation of aryl halides .
Reaction Mechanisms and Kinetics
Catalytic Cycle
In cross-coupling reactions, the palladium complex typically operates through a catalytic cycle involving:
Structure-Activity Relationships
The balanced electronic and steric properties of the dppe ligand in this palladium complex make it particularly suitable for cross-coupling reactions. The bidentate nature of the ligand prevents dissociation during catalytic cycles, ensuring catalyst stability, while the ethylene bridge provides an appropriate bite angle that facilitates the required geometric changes throughout the catalytic process.
Comparison with Similar Compounds
Related Palladium Catalysts
2-Diphenylphosphanylethyl(diphenyl)phosphane;palladium(2+);dichloride belongs to a family of palladium-phosphine complexes used in catalysis. Table 4 compares this compound with some related catalysts.
Table 4: Comparison with Related Palladium Catalysts
Catalyst | Phosphine Ligand | Key Characteristics | Preferred Applications |
---|---|---|---|
PdCl₂(dppe) | 1,2-bis(diphenylphosphino)ethane | Balanced electronic/steric properties, stable chelate | General cross-couplings, good thermal stability |
PdCl₂(dppp) | 1,3-bis(diphenylphosphino)propane | Wider bite angle, different reactivity | Specific cross-couplings with steric requirements |
PdCl₂(PPh₃)₂ | Triphenylphosphine (monodentate) | More flexible coordination, ligand exchange possible | Reactions requiring ligand dissociation |
Pd(dppe)₂ | Two dppe ligands | More electron-rich, no available coordination sites without ligand dissociation | Specific reductive processes |
The specific structural characteristics of each complex influence its catalytic performance, with the dppe-based catalyst offering a balanced profile suitable for a wide range of applications. |
Recent Research Developments
Recent Applications
Recent research has explored the use of this palladium complex in novel synthetic methodologies:
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Development of more environmentally friendly reaction conditions, including aqueous media and lower catalyst loadings
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Application in tandem or one-pot reaction sequences to streamline synthetic processes
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Exploration of stereoselective transformations utilizing the structural features of the complex
Future Research Directions
Current research trends suggest several promising directions for future investigations:
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Immobilization on solid supports for improved recyclability and continuous flow applications
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Modification of the phosphine ligands to tune catalytic activity and selectivity
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Application in emerging areas such as C-H activation chemistry and photoredox catalysis
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Development of more sustainable synthetic approaches incorporating this catalyst
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